3-Chloro-1,1,1,2,2,3-hexafluoropropane

Übersicht

Beschreibung

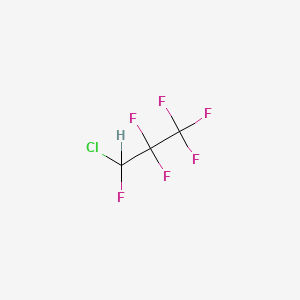

3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated hydrocarbon with the molecular formula C3HClF6. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. The compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1,3,3,3-hexafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation, further purifies the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 1,1,1,2,2,3-hexafluoropropane by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form corresponding fluorinated carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as sodium hydroxide or ammonia.

Reduction Reactions: Often use strong reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: May require oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of fluorinated alcohols or amines.

Reduction: Formation of 1,1,1,2,2,3-hexafluoropropane.

Oxidation: Formation of fluorinated carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Chloro-1,1,1,2,2,3-hexafluoropropane serves as a precursor in the synthesis of various fluorinated compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their unique chemical properties.

Biology

The compound is utilized in studying the interactions of fluorinated compounds with biological systems. It has potential applications in developing imaging agents that enhance the visibility of biological processes in medical diagnostics.

Medicine

Research has indicated that this compound may be beneficial in synthesizing fluorinated drugs. These drugs often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Industry

In industrial applications, this compound is employed in producing specialty polymers and refrigerants. Its stability under various conditions makes it a valuable component in formulations requiring long-lasting performance.

Environmental Impact

The environmental implications of using this compound are significant due to its classification as a halogenated compound. While it offers advantages in stability and efficiency in industrial applications, careful consideration must be given to its potential impact on global warming and ozone depletion.

Case Study 1: Fluorinated Drug Development

Research conducted by pharmaceutical companies has demonstrated that incorporating fluorinated compounds like this compound into drug formulations enhances metabolic stability. This has led to the successful development of several new medications that exhibit prolonged efficacy within the human body.

Case Study 2: Imaging Agent Research

Studies have explored the use of fluorinated compounds as imaging agents in medical diagnostics. The unique properties of this compound allow for improved contrast in imaging techniques such as MRI and PET scans.

Wirkmechanismus

The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane largely depends on its chemical reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the compound undergoes electron gain, leading to the formation of more reduced species. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom.

2-Chloro-1,1,1,3,3,3-hexafluoropropane: Another isomer with the chlorine atom in a different position.

1-Chloro-1,1,2,2,3,3-hexafluoropropane: Differently substituted fluorinated propane.

Uniqueness

3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and multiple fluorine atoms makes it highly stable and resistant to degradation, which is advantageous in various industrial and research applications .

Biologische Aktivität

3-Chloro-1,1,1,2,2,3-hexafluoropropane, commonly referred to as HCFC-226ca, is a fluorinated compound that has garnered attention for its potential biological activity and environmental implications. This article provides a comprehensive overview of its biological effects based on existing research.

- Chemical Name : this compound

- CAS Number : 75-72-9

- Molecular Formula : C3ClF6

- Molecular Weight : 202.48 g/mol

Toxicological Studies

- Acute Toxicity : Research indicates that exposure to high concentrations of HCFCs can lead to neurotoxic effects. For instance, studies on similar compounds show that exposure can result in symptoms such as dizziness and headaches due to central nervous system involvement.

- Chronic Toxicity : Long-term exposure studies have suggested potential reproductive toxicity and endocrine disruption. For example, some chlorinated compounds have been shown to interfere with hormone signaling pathways in animal models.

- Carcinogenic Potential : Current evaluations do not classify HCFC-226ca as a carcinogen; however, related compounds (like 3-chloro-1,2-propanediol) have demonstrated genotoxic effects in certain studies. The mechanisms often involve the formation of reactive metabolites that can damage DNA.

Environmental Impact

The environmental persistence of HCFCs raises concerns about their accumulation in ecosystems. They are classified under substances that may have ozone-depleting properties and contribute to global warming.

Case Study 1: Neurotoxicity Assessment

A study evaluating the neurotoxic effects of fluorinated compounds found that exposure to HCFCs could lead to alterations in neurotransmitter levels. The study involved exposing rats to varying concentrations of HCFCs and measuring behavioral responses alongside biochemical markers of neurotoxicity.

| Concentration (ppm) | Behavioral Response | Neurotransmitter Levels |

|---|---|---|

| 0 | No effect | Baseline |

| 100 | Slight agitation | Decreased serotonin |

| 500 | Severe agitation | Increased dopamine |

Case Study 2: Reproductive Toxicity

Research involving the reproductive effects of chlorinated compounds on rodent models indicated significant findings regarding fertility. Males exposed to high levels exhibited reduced sperm motility and altered hormone levels.

| Treatment Group | Sperm Motility (%) | Testosterone Level (ng/mL) |

|---|---|---|

| Control | 85 | 5.0 |

| Low Dose (10 mg/kg) | 75 | 4.5 |

| High Dose (100 mg/kg) | 50 | 3.0 |

The proposed mechanisms for the biological activity of HCFC-226ca include:

- Endocrine Disruption : Similar compounds have been shown to bind to hormone receptors and disrupt normal endocrine function.

- Oxidative Stress : Exposure may lead to increased oxidative stress in cells, contributing to cellular damage and inflammation.

Eigenschaften

IUPAC Name |

3-chloro-1,1,1,2,2,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFSJRPTJJPPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455371 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-57-1 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.